5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Description
5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted with a 2,4-dimethylphenoxymethyl group. Its structural framework allows for diverse modifications, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-3-5-12(10(2)7-9)18-8-11-4-6-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSRMIZOLZVCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171467 | |
| Record name | 5-[(2,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-99-2 | |
| Record name | 5-[(2,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups such as amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the phenoxy substituents, heterocyclic cores, and functional groups. Key comparisons include:
Substituent Variations on the Phenoxy Group
Heterocyclic Core Modifications
- Naphtho[2,1-b]furan-2-carbohydrazide derivatives (e.g., 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione): Exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans .
Antimicrobial Activity
- Target Compound Derivatives: N’-(4-Diethylaminobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (8l): MIC = 5–30 µg/well against Gram-positive bacteria . Derivatives with meta-nitrobenzylidene moieties (e.g., 8i) showed superior lipoxygenase inhibition (IC₅₀ = 5.21 µM) compared to the reference drug baicalein (IC₅₀ = 22.4 µM) .
- Analog Compounds: 1,3,4-Oxadiazole derivatives (e.g., 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol): Moderate activity against Escherichia coli and Bacillus subtilis .
Physicochemical Properties
| Property | This compound | 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide | 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide |
|---|---|---|---|
| Molecular Weight | 304.34 g/mol | 262.26 g/mol | 284.67 g/mol |
| logP | ~2.5 (estimated) | 1.38 | 2.1 (estimated) |
| Solubility (pH 7.4) | Not reported | Not reported | Not reported |
| Polar Surface Area | ~80 Ų | 71.76 Ų | ~75 Ų |
Biological Activity
5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Overview of the Compound
The molecular formula for this compound is C₁₄H₁₆N₂O₃. It features a furan ring, a phenoxy group, and a carbohydrazide moiety, which contribute to its unique chemical properties and reactivity. The compound has been investigated for various biological activities, particularly its antimicrobial and potential anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting essential cellular functions. This inhibition can lead to reduced growth rates in microbial cells and potentially affect cancer cell proliferation.
- Receptor Modulation : It may also bind to specific receptors, altering their activity and influencing signaling pathways critical for cell survival and growth.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes findings from various studies:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to antimicrobial effects, preliminary studies have explored the anticancer potential of this compound. A study assessing its cytotoxicity against various cancer cell lines reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
These findings indicate that the compound has moderate cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action and therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 5-[(2,3-Dimethylphenoxy)methyl]furan-2-carbohydrazide | C₁₄H₁₆N₂O₃ | Moderate antimicrobial activity |
| 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide | C₁₄H₁₆N₂O₃ | Lower cytotoxicity than target compound |
| Benzofuran derivatives | Varies | Varying biological activities |
The comparative analysis highlights that while similar compounds exhibit biological activity, the specific substitution pattern in this compound may enhance its reactivity and selectivity towards certain biological targets .
Case Study: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The researchers found that it not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics. This suggests potential applications in treating infections caused by resistant strains .
Case Study: Cytotoxicity in Cancer Research
In another study focused on breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could induce cell death through both intrinsic and extrinsic apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
